![molecular formula C12H7ClF3NO3S B1345256 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride CAS No. 874838-96-7](/img/structure/B1345256.png)

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride” is a laboratory chemical . It has a CAS number of 874838-96-7 . Unfortunately, there is no additional information available about its synonyms .

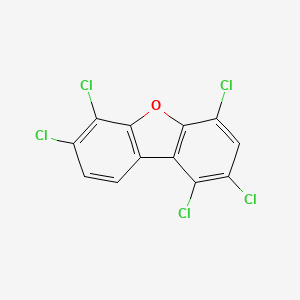

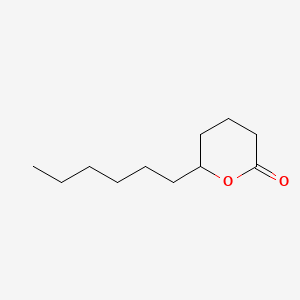

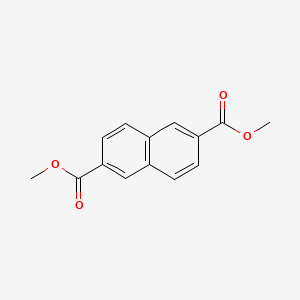

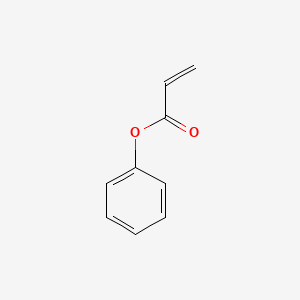

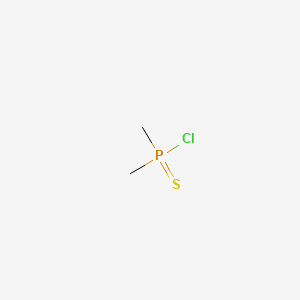

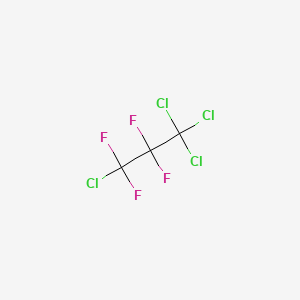

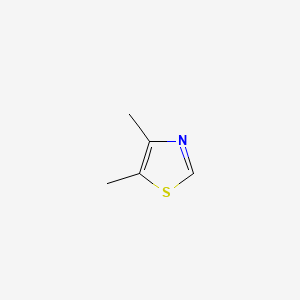

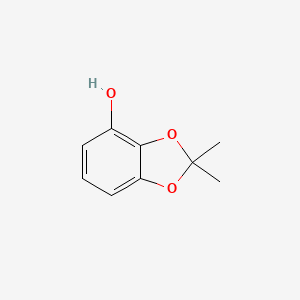

Molecular Structure Analysis

The molecular formula of “4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride” is C12H7ClF3NO3S . Its molecular weight is 337.70 g/mol .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The trifluoromethyl group, which is present in the compound, is a common feature in many FDA-approved drugs . The unique properties of the trifluoromethyl group contribute to the pharmacological activities of these drugs . For instance, the trifluoromethyl group is found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which include the compound , are widely used in the agrochemical industry . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these agrochemicals .

Synthesis of Active Ingredients

The compound can be used in the synthesis of active ingredients in both agrochemical and pharmaceutical industries . Several TFMP derivatives are used in the pharmaceutical and veterinary industries .

Fungicidal Activity

The compound can be used in the synthesis of fungicides . The spatial configuration of the carbon atoms connected to the trifluoromethyl group plays an important role in the fungicidal activity of the compound .

Intermediate in Chemical Reactions

The compound can serve as an intermediate in various chemical reactions . The yields obtained from these reactions are superior to those previously reported for similar reactions .

Development of Fluorinated Organic Chemicals

The compound can contribute to the development of fluorinated organic chemicals . These chemicals have numerous applications in the agrochemical, pharmaceutical, and functional materials fields .

Safety and Hazards

“4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised not to breathe its dust/fume/gas/mist/vapors/spray. After handling, one should wash their face, hands, and any exposed skin thoroughly. It is recommended to wear protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

The primary target of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride is Fatty-acid amide hydrolase 1 . This enzyme plays a crucial role in the hydrolysis of fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .

Mode of Action

It’s likely that the compound binds to the active site of the enzyme, potentially inhibiting its function .

Biochemical Pathways

Given its target, it may influence the endocannabinoid system, which is involved in a variety of physiological processes including pain-sensation, mood, and memory .

Result of Action

By potentially inhibiting fatty-acid amide hydrolase 1, it could lead to an increase in the levels of anandamide, thereby modulating the endocannabinoid system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound should be used only in a well-ventilated area to prevent respiratory irritation . Furthermore, contact with water can liberate toxic gas .

Propiedades

IUPAC Name |

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO3S/c13-21(18,19)10-4-2-9(3-5-10)20-11-6-1-8(7-17-11)12(14,15)16/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMAYRPWJCLKBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640014 |

Source

|

| Record name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874838-96-7 |

Source

|

| Record name | 4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874838-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.